![molecular formula C18H16N4O2S B2477759 4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 1207029-68-2](/img/structure/B2477759.png)
4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H16N4O2S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The compound has potential applications in the synthesis of various heterocyclic compounds. For example, thiosemicarbazide derivatives, which share structural similarities with the compound , have been utilized as precursors for synthesizing imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. These synthesized compounds have shown antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Elmagd et al., 2017).
Fluorescent Sensors
Compounds containing benzimidazole and benzothiazole frameworks, similar to the core structure of the compound , have been designed and synthesized as fluorescent sensors. These compounds demonstrate large Stokes shifts and good sensitivity and selectivity for detecting analytes like Al3+ and Zn2+, making them promising for applications in fluorescence sensing and environmental monitoring (Suman et al., 2019).
Anticancer Activity
Benzimidazole-thiazole derivatives, which are structurally related to the compound under discussion, have been synthesized and tested for their anticancer activity. Some of these derivatives have shown promising results against various cancer cell lines, indicating the potential of these compounds in developing new anticancer treatments (Nofal et al., 2014).
Antiviral Activity
Research into benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives has shown that some of these compounds exhibit inhibitory effects on the replication of ortho- and paramyxoviruses. This suggests that compounds with similar structural features could be explored for their potential antiviral activities (Golankiewicz et al., 1995).
Antibacterial Agents
Compounds related to the structure have been investigated for their antibacterial properties. For instance, benzothiazole-substituted pyrazolones have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This opens up possibilities for their application in combating bacterial infections (Palkar et al., 2017).
Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s worth noting that the compound’s solubility in organic solvents such as methanol and ethanol may influence its bioavailability.
Result of Action
Given the wide range of applications of imidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-15-3-1-2-14-16(15)25-18(20-14)21-17(24)13-6-4-12(5-7-13)10-22-9-8-19-11-22/h4-9,11H,1-3,10H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHZNOYJIYECIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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